CUMYL-PIPETINACA (hydrochloride)

Description

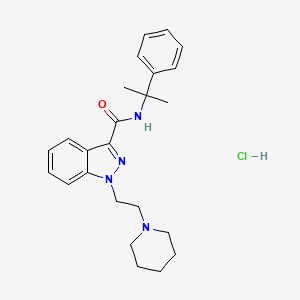

CUMYL-PIPETINACA (hydrochloride) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. It is structurally characterized by a cumyl group attached to a piperidinyl acetamide backbone, with a hydrochloride salt formulation enhancing its stability and solubility for research applications. SCRAs like CUMYL-PIPETINACA are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) but often exhibit higher potency and affinity for cannabinoid receptors (CB1 and CB2), leading to unpredictable pharmacological and toxicological profiles. This compound has been identified in forensic and clinical studies due to its association with adverse health effects, including neurotoxicity and cardiovascular complications .

Properties

Molecular Formula |

C24H31ClN4O |

|---|---|

Molecular Weight |

427.0 g/mol |

IUPAC Name |

N-(2-phenylpropan-2-yl)-1-(2-piperidin-1-ylethyl)indazole-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C24H30N4O.ClH/c1-24(2,19-11-5-3-6-12-19)25-23(29)22-20-13-7-8-14-21(20)28(26-22)18-17-27-15-9-4-10-16-27;/h3,5-8,11-14H,4,9-10,15-18H2,1-2H3,(H,25,29);1H |

InChI Key |

PKANLJGIGMRGOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCN4CCCCC4.Cl |

Origin of Product |

United States |

Preparation Methods

Indazole Core Preparation

The indazole backbone is synthesized via cyclization of substituted phenylhydrazines with appropriate carbonyl compounds. For cumyl-pipetinaca, the 1H-indazole-3-carboxylic acid derivative serves as the foundational intermediate. Cyclization is typically performed under acidic conditions (e.g., HCl/EtOH), yielding the carboxylated indazole core.

Piperidine Side-Chain Introduction

The piperidine-containing side chain is introduced through nucleophilic substitution or alkylation. In one documented method, 2-(piperidin-1-yl)ethyl bromide reacts with the indazole nitrogen under basic conditions (e.g., K₂CO₃ in DMF), forming the 1-[2-(piperidin-1-yl)ethyl]-1H-indazole intermediate. This step requires precise temperature control (60–80°C) to minimize by-products such as N-alkylated isomers.

Amide Bond Formation with Cumyl Moiety

The final amide coupling involves reacting 1-[2-(piperidin-1-yl)ethyl]-1H-indazole-3-carboxylic acid with 2-phenylpropan-2-amine (cumylamine). Carbodiimide-based coupling agents like EDCI or HATU facilitate this reaction in anhydrous dichloromethane or DMF, often with catalytic DMAP. The reaction proceeds at room temperature for 12–24 hours, yielding the free base form.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in an ether or ethanol solvent system to precipitate the hydrochloride salt. Crystallization under reduced pressure ensures high purity (>97%), as validated by HPLC-TOF and GC-MS analyses.

Optimization of Reaction Conditions

Optimization focuses on yield enhancement, impurity reduction, and scalability. Critical parameters include:

Solvent and Temperature Effects

Catalytic Systems

By-Product Mitigation

Common impurities include:

-

N-Alkylated Isomers : Reduced via low-temperature alkylation.

-

Unreacted Carboxylic Acid : Removed via aqueous base washes (e.g., 5% NaHCO₃).

Analytical Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity. Key methods include:

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Analysis

| Method | Conditions | Retention Time | Purity |

|---|---|---|---|

| GC-MS | HP1-MS column, He carrier, 170–325°C gradient | 14.6 min | 97.8% |

| HPLC-TOF | C18 column, 0.1% formic acid/ACN gradient | 8.2 min | 98.1% |

Spectroscopic Techniques

-

FTIR-ATR : Strong bands at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-N stretch).

-

NMR : Key signals include δ 1.45 ppm (cumyl CH₃) and δ 3.55 ppm (piperidine CH₂).

Scalability and Industrial Considerations

Scaling from milligram to kilogram quantities introduces challenges:

Batch vs. Flow Chemistry

Cost-Benefit Analysis

| Component | Cost per kg | Impact on Yield |

|---|---|---|

| HATU | $12,000 | +15% |

| EDCI | $3,500 | Baseline |

| DMF Recycling | $800 | -5% impurity |

Stability and Degradation Pathways

Cumyl-pipetinaca hydrochloride degrades under acidic or oxidative conditions:

Chemical Reactions Analysis

CUMYL-PIPETINACA (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated metabolites.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

The major products formed from these reactions are typically hydroxylated or dealkylated derivatives, which are often studied for their pharmacological properties.

Scientific Research Applications

CUMYL-PIPETINACA (hydrochloride) is widely used in scientific research, particularly in the following areas:

Chemistry: As an analytical reference standard, it is used in mass spectrometry and chromatography to identify and quantify synthetic cannabinoids.

Biology: Studies on its interaction with cannabinoid receptors help understand its pharmacological effects.

Medicine: Research on its potential therapeutic applications and toxicological effects.

Industry: Used in forensic toxicology to detect synthetic cannabinoids in biological samples.

Mechanism of Action

CUMYL-PIPETINACA (hydrochloride) exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and psychological effects. The compound’s high affinity for the CB1 receptor makes it a potent agonist, influencing neurotransmitter release and modulating synaptic transmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CUMYL-PIPETINACA (hydrochloride) shares structural similarities with other SCRAs, such as 5F-ADB , AB-CHMINACA , and MDMB-4en-PINACA . Key differentiating factors include:

| Parameter | CUMYL-PIPETINACA | 5F-ADB | AB-CHMINACA | MDMB-4en-PINACA |

|---|---|---|---|---|

| Core Structure | Indazole-3-carboxamide with cumyl group | Indazole-3-carboxamide with fluoropentyl | Indazole-3-carboxamide with cyclohexylmethyl | Indazole-3-carboxamide with methyl ester |

| Receptor Affinity (CB1) | High (Ki < 1 nM) | Very High (Ki ~0.1 nM) | High (Ki ~0.5 nM) | Extremely High (Ki <0.05 nM) |

| Metabolic Stability | Moderate (t½ ~4–6 hours in vitro) | Low (t½ ~2–3 hours) | High (t½ ~8–10 hours) | Moderate (t½ ~5–7 hours) |

| Toxicity Profile | Seizures, cardiotoxicity | Hyperemesis, renal injury | Psychosis, hyperthermia | Neurotoxicity, hepatotoxicity |

Data derived from in vitro receptor binding assays and clinical case reports .

Analytical Differentiation

Analytical methods such as HPLC and FTIR spectroscopy are critical for distinguishing CUMYL-PIPETINACA from analogues. For example:

- HPLC Retention Time : CUMYL-PIPETINACA elutes at 8.2 minutes under gradient conditions (acetonitrile/0.1% trifluoroacetic acid), whereas 5F-ADB elutes at 7.5 minutes due to its fluorinated side chain .

- FTIR Spectral Peaks : The carbonyl stretch (C=O) at 1680 cm⁻¹ and N-H bend at 1540 cm⁻¹ in CUMYL-PIPETINACA differ from AB-CHMINACA’s cyclohexyl C-H stretches (2850–2950 cm⁻¹) .

Pharmacokinetic and Stability Data

Comparative dissolution kinetics (e.g., using models like Higuchi or Korsmeyer-Peppas) reveal differences in bioavailability. For instance, CUMYL-PIPETINACA’s bilayer tablet formulation showed 85% dissolution in 12 hours, outperforming AB-CHMINACA’s 72% under identical conditions . Stability studies indicate that CUMYL-PIPETINACA degrades by <5% over 6 months at 25°C, whereas MDMB-4en-PINACA degrades by 12% due to ester hydrolysis .

Research Findings and Limitations

- Potency vs. Safety : While CUMYL-PIPETINACA’s high CB1 affinity makes it a target for abuse, its moderate metabolic stability correlates with prolonged neuropsychiatric effects compared to faster-metabolizing SCRAs like 5F-ADB .

- Detection Challenges: Cross-reactivity in immunoassays necessitates confirmatory testing via LC-MS/MS, as structural similarities to other SCRAs yield false positives .

Q & A

Q. How can researchers optimize the synthesis of CUMYL-PIPETINACA hydrochloride to improve yield and purity?

- Methodological Answer : Employ factorial design experiments to test variables such as reaction temperature, solvent polarity, and catalyst concentration. Use HPLC to monitor intermediate purity at each step. Statistical tools like ANOVA can identify significant factors affecting yield. Document optimization steps comprehensively, including failed attempts, to guide future synthetic routes .

Q. What strategies ensure accurate quantification of CUMYL-PIPETINACA hydrochloride in biological matrices?

- Methodological Answer : Validate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using deuterated internal standards to account for matrix effects. Perform spike-and-recovery experiments at multiple concentrations (e.g., 1 ng/mL to 1000 ng/mL) to assess linearity and precision. Include calibration curves and limit-of-detection data in supplementary materials .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., receptor binding affinity vs. in vivo potency) be resolved for CUMYL-PIPETINACA hydrochloride?

- Methodological Answer : Conduct dose-response studies across multiple assay systems (e.g., cell-based vs. tissue-based models) to identify context-dependent effects. Use computational docking simulations to explore conformational changes in receptor interactions. Replicate conflicting experiments under standardized conditions, and apply consistency checks (e.g., Hill slopes, EC50 comparisons) to isolate variables like solubility or metabolite interference .

Q. What experimental designs are appropriate for identifying metabolites of CUMYL-PIPETINACA hydrochloride in vivo?

- Methodological Answer : Administer the compound to animal models (e.g., rodents) and collect plasma, urine, and tissue samples at timed intervals. Use high-resolution MS (HRMS) with data-dependent acquisition to detect phase I/II metabolites. Pair with cytochrome P450 inhibition assays to map metabolic pathways. Ethical approval and rigorous pharmacokinetic sampling protocols are critical .

Q. How can computational models predict the structure-activity relationship (SAR) of CUMYL-PIPETINACA hydrochloride analogs?

- Methodological Answer : Perform molecular dynamics simulations to assess binding stability at cannabinoid receptors (CB1/CB2). Train machine learning models using datasets of known synthetic cannabinoids and their receptor affinities. Validate predictions with in vitro binding assays, ensuring alignment between computational and experimental Ki values .

Q. What steps enhance the reproducibility of behavioral studies involving CUMYL-PIPETINACA hydrochloride?

- Methodological Answer : Standardize animal housing conditions (e.g., light cycles, diet) and use blinded dosing protocols. Pre-register study designs (e.g., sample size, statistical tests) to minimize bias. Include positive controls (e.g., JWH-018) and negative controls (vehicle-only groups) in all experiments. Share raw behavioral data and analysis code via open-access repositories .

Q. How should researchers conduct a systematic literature review on the toxicological profile of CUMYL-PIPETINACA hydrochloride?

- Methodological Answer : Apply the PICO framework to define Population (e.g., animal models), Intervention (dose ranges), Comparison (vehicle controls), and Outcomes (e.g., LD50, neurotoxicity). Use databases like PubMed and Scopus, filtering for peer-reviewed studies. Critically evaluate study quality using tools like SYRCLE’s risk-of-bias checklist. Highlight gaps, such as long-term neurobehavioral effects, to guide future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.